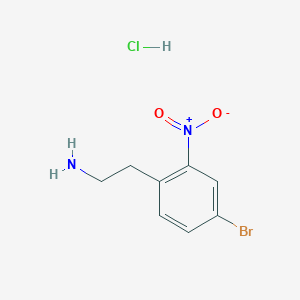

2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride

Description

2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride is a halogenated and nitrated aromatic ethanamine derivative. The compound features a phenyl ring substituted with a bromine atom at the para position and a nitro group at the ortho position, linked to an ethanamine moiety that is protonated as a hydrochloride salt. This structural configuration imparts distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

2-(4-bromo-2-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2.ClH/c9-7-2-1-6(3-4-10)8(5-7)11(12)13;/h1-2,5H,3-4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNWJCVBRWKZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride typically involves the nitration of 4-bromoacetophenone followed by reduction and subsequent amination. The nitration step introduces the nitro group, while the reduction step converts the nitro group to an amine. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: The compound serves as a precursor in synthesizing more complex organic molecules, particularly in the development of new materials and pharmaceuticals.

Biology

- Enzyme Interaction Studies: It is utilized in research focusing on enzyme inhibition and interaction mechanisms. The bromo and nitro groups enhance binding affinity to various biological targets.

Medicine

- Pharmaceutical Development: There is potential for this compound in developing drugs targeting specific biological pathways, particularly in cancer treatment and antimicrobial therapies.

Biological Activities

2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride exhibits several biological activities:

- Antimicrobial Activity: Compounds with similar structures have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated IC50 values ranging from 46.9 μg/mL to 1.98 μg/mL against various bacterial strains.

- Anticancer Properties: Investigations into its cytotoxicity against cancer cell lines suggest that modifications to the phenyl ring can enhance its anticancer activity. Structure-activity relationship (SAR) studies indicate that specific substitutions significantly impact cytotoxicity.

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, although further research is needed to fully elucidate these effects.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. The presence of the bromo and nitro groups enhances its reactivity and binding affinity to the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Compounds Compared :

2-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (C₈H₁₀BrClFN)

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine hydrochloride (25I-NBOMe)

(±)-1-(4-Bromo-2,5-dimethoxyphenyl)-2-ethanamine hydrochloride (Nexus hydrochloride)

2-(Thiophen-2-yl)ethanamine hydrochloride

Table 1: Substituent Impact on Molecular Properties

*Calculated based on C₈H₈BrClN₂O₂.

Analysis :

- The nitro group in the target compound is a stronger electron-withdrawing group (EWG) than halogens (Br, F) or methoxy (OCH₃) groups, significantly reducing electron density on the aromatic ring. This enhances acidity of adjacent protons and stabilizes negative charges, favoring hydrogen bonding (e.g., with TYR604 in HSP90 as seen in indole derivatives ).

- Bromine at the para position contributes steric bulk and moderate EWG effects, contrasting with the smaller fluorine in ’s compound.

- Methoxy groups in NBOMe derivatives (e.g., 25I-NBOMe) are electron-donating, increasing ring electron density and altering receptor binding profiles compared to the nitro-containing target compound .

Key Findings :

- The target compound’s nitro group may facilitate interactions with proteins like HSP90, analogous to indole-based ethanamines in . However, its pharmacological profile is distinct from hallucinogenic NBOMe compounds, which rely on methoxy and benzyl groups for 5-HT₂A receptor binding .

- Safety : Nitroaromatics are prone to metabolic reduction, generating reactive intermediates (e.g., nitroso, hydroxylamine), which may increase toxicity risks compared to halogenated or methoxy analogs .

Physicochemical Properties and Solubility

Table 3: Physical Properties

*Estimated based on similar compounds.

Analysis :

- The hydrochloride salt universally improves aqueous solubility across all compounds, crucial for drug formulation.

- The nitro group’s polarity may slightly reduce solubility in non-polar solvents compared to methoxy or halogenated analogs, but the hydrochloride salt mitigates this in aqueous environments .

Biological Activity

2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound this compound features a bromo and nitro substitution on the phenyl ring, which is significant for its biological activity. The presence of these substituents influences the compound’s reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The nitro group can participate in redox reactions, while the bromo substituent may facilitate interactions through halogen bonding or steric effects.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that compounds with similar structures exhibit significant antibacterial properties. The presence of electron-withdrawing groups like bromine and nitro enhances their activity against Gram-positive and Gram-negative bacteria .

- IC50 Values : In related studies, compounds with similar structural motifs showed IC50 values ranging from 46.9 μg/mL to 1.98 μg/mL against various bacterial strains .

-

Anticancer Properties :

- The compound has been investigated for its potential anticancer effects. Related compounds have demonstrated cytotoxicity against several cancer cell lines, suggesting that modifications to the phenyl ring can enhance activity .

- Case Study : A structure-activity relationship study revealed that specific substitutions on the phenyl ring significantly impact cytotoxicity, with certain configurations leading to enhanced inhibition of cancer cell proliferation .

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents in modulating biological activity:

- Bromine Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.

- Nitro Group : Increases electron deficiency, facilitating redox reactions that are crucial for antimicrobial and anticancer activities.

- Amine Functionality : The amine group is essential for interaction with biological targets, influencing both solubility and reactivity.

| Compound Modification | Biological Activity | IC50 (µg/mL) |

|---|---|---|

| Parent Compound | Baseline Activity | N/A |

| 4-Bromo Substitution | Increased Activity | <1.98 |

| Nitro Group Addition | Enhanced Antimicrobial | 46.9 |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves bromination and nitration of a phenylacetylene precursor, followed by reduction to the amine and subsequent hydrochloride salt formation. To improve efficiency, use statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables . Quantum chemical calculations (e.g., density functional theory) can predict intermediate stability and reaction pathways, minimizing trial-and-error approaches .

- Key Characterization : Validate intermediates via HPLC (for purity) and NMR (structural confirmation). Monitor nitro-group reduction using FT-IR to track amine formation .

Q. How can researchers ensure the stability of 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity (40–75% RH) and temperature (4°C, 25°C, 40°C) for 1–6 months. Use HPLC-UV to quantify degradation products (e.g., de-brominated or nitro-reduced species). For hygroscopicity assessment, employ dynamic vapor sorption (DVS) . Store the compound in amber vials under inert gas (argon) to prevent photodegradation and oxidation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) for exact mass confirmation (±2 ppm).

- X-ray crystallography (if crystalline) to resolve positional isomerism of bromo and nitro groups .

- Elemental analysis (C, H, N) to verify stoichiometry of the hydrochloride salt.

- TGA-DSC for thermal stability profiling (decomposition onset >200°C expected) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for nitro-group reduction in this compound?

- Methodological Answer : Conflicting experimental data (e.g., unexpected byproducts) may arise from competing reduction pathways. Use ab initio molecular dynamics (AIMD) to model proton-coupled electron transfer (PCET) steps during nitro → amine conversion. Compare computed activation energies for direct reduction vs. nitroso intermediates. Validate with in situ FT-IR and cyclic voltammetry to detect transient species .

Q. What strategies mitigate interference from bromine displacement in cross-coupling reactions involving this compound?

- Methodological Answer : Bromine on the aromatic ring may participate in unintended Suzuki or Ullmann couplings. To suppress this:

Q. How does the nitro group’s electronic effects influence pharmacological interactions in in vitro assays?

- Methodological Answer : The nitro group’s electron-withdrawing nature alters the amine’s basicity, affecting receptor binding. Perform pH-dependent logP measurements to assess lipophilicity changes. Use molecular docking (e.g., AutoDock Vina) to model interactions with serotonin receptors (5-HT₂A), comparing binding affinities against non-nitrated analogs. Validate with radioligand displacement assays (e.g., [³H]ketanserin) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : Though the compound lacks stereocenters, positional isomerism (e.g., 4-bromo vs. 2-bromo) may arise during scale-up. Implement continuous flow chemistry with inline PAT (process analytical technology) like Raman spectroscopy to monitor intermediate regiochemistry. Use design space modeling (ICH Q8) to define acceptable parameter ranges for impurity control .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound?

- Methodological Answer : Conflicting solubility values may stem from polymorphic forms or residual solvents. Characterize batches via PXRD to identify crystalline vs. amorphous states. Perform solubility studies in biorelevant media (FaSSIF/FeSSIF) using UV-Vis spectroscopy . Cross-reference with Hansen solubility parameters to rationalize solvent-dependent behavior .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.